molecular formula ErO4V B12651575 Erbium tetraoxide vanadium CAS No. 13596-17-3

Erbium tetraoxide vanadium

Cat. No.: B12651575
CAS No.: 13596-17-3
M. Wt: 282.20 g/mol
InChI Key: VHHVCRFBMSCXLY-UHFFFAOYSA-N
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Description

Contextual Significance of Rare-Earth Orthovanadates (RVO₄) in Condensed Matter Physics and Materials Science

Rare-earth orthovanadates (RVO₄) are a class of compounds that have become indispensable in condensed matter physics and materials science. google.com These materials are known for their diverse and significant applications, which stem from their unique crystal structures and electronic properties. google.comresearchgate.net Most RVO₄ compounds, where 'R' can be a rare-earth element from Cerium to Lutetium, crystallize in a tetragonal zircon-type structure. synchrotron.org.plaip.orgresearchgate.net This structure is characterized by isolated VO₄ tetrahedral units, which significantly influence the material's physical properties, leading to features like anisotropic compressibility and a large electronic bandgap. aip.org

The versatility of RVO₄ compounds is evident in their wide range of applications. They are utilized as laser host materials, with Neodymium-doped Yttrium Orthovanadate (Nd:YVO₄) being a prominent example. synchrotron.org.ploptica.org Their optical properties, such as wide optical transparency and large birefringence, make them suitable for use as polarizers, optical waveguides, and components for polarizing optics. synchrotron.org.plnycu.edu.tw Furthermore, these materials have shown promise in catalysis, as phosphors for bio-imaging, and as electrode materials for lithium-ion batteries due to their high specific capacity and stability. researchgate.netsynchrotron.org.pl The study of these materials under high pressure has also revealed interesting phase transitions, for instance, from a zircon to a scheelite structure, which can drastically alter their electronic and vibrational properties. google.comsynchrotron.org.plresearchgate.net

Specific Scholarly Interest in Erbium Orthovanadate (ErVO₄) Systems

Within the family of rare-earth orthovanadates, Erbium Orthovanadate (ErVO₄) has emerged as a compound of particular scholarly interest. This is due to its unique combination of optical, magnetic, and electronic properties that make it a candidate for a variety of advanced applications. ingentaconnect.comresearchgate.net Like many other RVO₄ compounds, ErVO₄ possesses a tetragonal zircon-type crystal structure. ingentaconnect.commdpi.com

Researchers are particularly intrigued by the luminescent and magnetic behaviors of ErVO₄. The erbium ion (Er³⁺) itself is known for its distinctive electronic and optical properties, stemming from its incompletely filled 4f inner shell. researchgate.net This makes ErVO₄ a subject of study for applications in optical materials and as a probe for various material properties. researchgate.net Studies have shown that the magnetic and optical properties of ErVO₄ can be influenced by factors such as particle size and surface modifications. For example, modifying ErVO₄ nanocrystals with polyethylene (B3416737) glycol has been shown to enhance their magnetic response and optical reflectivity. ingentaconnect.com The heat capacity and thermal expansion of ErVO₄ have also been investigated, revealing unusual anisotropy that suggests complex multipole interactions within the crystal lattice. researchgate.net

Overview of Current Research Trajectories in ErVO₄ Studies

Current research on Erbium Orthovanadate is exploring several promising directions, with a strong focus on nanotechnology and its applications in sensing and catalysis. Scientists are developing novel synthesis methods, such as hydrothermal and co-precipitation techniques, to produce ErVO₄ nanoparticles with controlled size and morphology. ingentaconnect.comrsc.orgnih.gov These nanostructures are being investigated for their potential in various fields.

A significant area of research is the application of ErVO₄ in electrochemical sensing. For instance, ErVO₄ nanoparticles have been successfully used to create sensors for the detection of hazardous materials like 4-nitrotoluene, demonstrating high sensitivity and selectivity. rsc.org Another study has shown the potential of a composite material made of erbium vanadate (B1173111) and graphitic carbon nitride for the electrochemical detection of the food adulterant dimetridazole (B1670680) in milk samples. mdpi.com

Furthermore, the photocatalytic properties of ErVO₄ nanostructures are being explored for environmental remediation. Research has demonstrated the ability of ErVO₄ nanoparticles to degrade colored pollutants under UV light irradiation, with studies focusing on optimizing factors like particle size and catalyst loading to enhance efficiency. alnoor.edu.iq The unique properties of ErVO₄ are also being investigated for potential biomedical applications, including its use in nanocomposites for studying effects on biological systems. nih.gov The ongoing research into the synthesis, characterization, and application of ErVO₄ highlights its potential as a versatile material in advanced technologies.

Data Tables

Table 1: Properties of Erbium Orthovanadate (ErVO₄)

Property Value/Description Reference
Crystal Structure Tetragonal zircon-type ingentaconnect.commdpi.com
Synthesis Methods Hydrothermal, Co-precipitation, Pechini sol-gel ingentaconnect.comrsc.orgnih.govalnoor.edu.iq
Nanoparticle Size Can be controlled, e.g., 12-98 nm ingentaconnect.commdpi.comalnoor.edu.iq
Magnetic Behavior Paramagnetic alnoor.edu.iq

Table 2: Research Applications of Erbium Orthovanadate (ErVO₄)

Application Area Specific Use Key Findings Reference
Electrochemical Sensing Detection of 4-nitrotoluene Low detection limit of 9 nM. rsc.org
Electrochemical Sensing Detection of dimetridazole in milk Low detection limit of 1 nM. mdpi.com
Photocatalysis Degradation of colored pollutants (e.g., Methylene (B1212753) Blue) Up to 77.85% degradation efficiency under UV light. alnoor.edu.iq

Properties

CAS No.

13596-17-3

Molecular Formula

ErO4V

Molecular Weight

282.20 g/mol

IUPAC Name

erbium(3+);trioxido(oxo)vanadium

InChI

InChI=1S/Er.4O.V/q+3;;3*-1;

InChI Key

VHHVCRFBMSCXLY-UHFFFAOYSA-N

Canonical SMILES

[O-][V](=O)([O-])[O-].[Er+3]

Origin of Product

United States

Methodologies for Synthesis and Advanced Material Preparation of Erbium Orthovanadate

Single Crystal Growth Techniques for ErVO4

The production of large, high-quality single crystals is crucial for fundamental studies and for applications that rely on anisotropic properties. For Erbium Orthovanadate, flux growth and the Czochralski method are two prominent techniques for achieving this.

Flux Growth Methods for ErVO4 Single Crystals

The flux method is a crystal growth technique where a solvent, known as a flux, is used to dissolve the constituent materials at high temperatures, allowing for crystallization upon slow cooling. This method is particularly advantageous for materials with high melting points or for when slow, controlled growth is necessary to achieve high-quality crystals.

For the synthesis of ErVO4 single crystals, a common flux used is lead pyrophosphate (Pb2V2O7). The process involves dissolving Erbium(III) oxide (Er2O3) in the molten Pb2V2O7 flux at elevated temperatures. nih.gov Spontaneous nucleation and subsequent crystal growth of ErVO4 occur as the solution is gradually cooled. nih.gov This technique allows for crystallization at temperatures below the melting point of the solute, facilitating the formation of well-defined crystals. frontiersin.org The resulting ErVO4 crystals typically exhibit the zircon-type structure. nih.gov

ParameterDescriptionSource
Solute Erbium(III) oxide (Er2O3) nih.gov
Flux (Solvent) Lead pyrophosphate (Pb2V2O7) nih.gov
Process Dissolution at high temperature followed by gradual cooling to induce spontaneous nucleation and crystal growth. nih.gov
Resulting Structure Zircon-type ErVO4 single crystals. nih.gov

Czochralski Growth under Controlled Atmospheres for ErVO4 Single Crystals

The Czochralski method is a widely used industrial process for producing large single crystals. The technique involves pulling a seed crystal from a melt of the same material, with precise control over temperature gradients, pulling rate, and rotation speed.

In the case of ErVO4, single crystals have been successfully grown using the Czochralski method under a controlled nitrogen atmosphere at ambient pressure. researchgate.net The process yields transparent crystals with a distinct pink coloration. researchgate.net The quality of the crystals grown by this method can be very high, as indicated by characterization techniques such as X-ray rocking curve analysis. This method is essential for producing the large, high-purity crystals needed for applications in areas like fiber optical communication systems due to their birefringent properties. researchgate.net

ParameterValue/ConditionSource
Growth Technique Czochralski Method researchgate.net
Atmosphere Nitrogen (N2) researchgate.net
Pressure Ambient researchgate.net
Crystal Appearance Transparent with strong pink coloring researchgate.net
Crystal Quality High crystallographic quality researchgate.net

Nanostructure and Composite Synthesis Approaches Involving ErVO4

Beyond single crystals, the synthesis of nanostructured ErVO4 and its composites opens up possibilities for new applications, particularly in catalysis and electronics. Wet-chemical methods are often employed to achieve nanoscale dimensions and create complex heterostructures.

Hydrothermal Synthesis of Crystalline Zircon-type ErVO4

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique is particularly effective for synthesizing nanoparticles with controlled size and morphology. nih.gov

For zircon-type materials, the hydrothermal route allows for the formation of highly crystalline nanoparticles. sciencetechindonesia.com The process typically involves the reaction of soluble precursors in a sealed vessel (autoclave) heated above the boiling point of water. By controlling parameters such as precursor concentration, pH, temperature, and reaction time, it is possible to produce pure-phase, well-dispersed zirconia-based nanoparticles, which is analogous to the synthesis of ErVO4. mdpi.com This method is advantageous for producing metastable phases and for achieving crystallization at temperatures lower than solid-state reaction methods. nih.gov

ParameterDescriptionSource
Method Hydrothermal Synthesis nih.gov
Apparatus Autoclave (sealed vessel) nih.gov
Conditions High temperature and pressure in an aqueous solution nih.gov
Product Crystalline nanoparticles with controlled size and morphology sciencetechindonesia.commdpi.com
Advantages Can produce metastable phases; lower synthesis temperatures nih.gov

Sonochemical Routes for ErVO4-based Heterostructure Composites

Sonochemistry utilizes the physical and chemical effects of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to drive chemical reactions. mdpi.com This method is known for being a green chemistry approach as it often reduces reaction times and can be performed at lower temperatures without the need for toxic solvents. mdpi.com

The sonochemical approach is effective for synthesizing heterostructures, which consist of two or more different semiconductor materials in close contact. unibo.it This intimate interface can significantly improve charge carrier separation, which is beneficial for applications like photocatalysis. unibo.itnih.gov While direct synthesis of ErVO4 composites via sonochemistry is an area of ongoing research, the method has been successfully used to prepare other heterostructures, demonstrating its potential for creating ErVO4-based composites. The process generally involves mixing a precursor solution with a precipitating agent and applying ultrasound, followed by separation and processing of the product. mdpi.com

Sol-Gel Derived Thin Film Fabrication (e.g., Erbium-doped Vanadium Pentoxide Films)

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules. It involves the conversion of a solution system (the 'sol') into a solid-phase material (the 'gel'). This method is widely used for fabricating thin films and coatings.

Erbium-doped vanadium pentoxide (V2O5) thin films can be synthesized using a sol-gel technique. The process can involve dissolving an erbium precursor, such as erbium(III) nitrate (B79036) pentahydrate, into a vanadium precursor, like vanadium(V) oxoisopropoxide. scientific.netresearchgate.netyildiz.edu.tr The resulting sol can then be deposited onto a substrate to form a thin film. Subsequent heat treatment (annealing) is often required to crystallize the film. Doping V2O5 with erbium has been shown to alter the material's structural and optical properties. For example, UV-Vis spectroscopy has indicated a blue shift upon erbium doping in V2O5 films. scientific.netresearchgate.netyildiz.edu.tr

PrecursorFormulaRoleSource
Erbium PrecursorEr(NO3)3·5H2ODopant Source scientific.netyildiz.edu.tr
Vanadium PrecursorVO(OCH(CH3)2)3Host Material Source scientific.netyildiz.edu.tr
Technique Sol-GelThin Film Fabrication scientific.netresearchgate.netyildiz.edu.tr
Effect of Doping Alters structural and optical properties (e.g., blue shift in UV-Vis spectra) scientific.netresearchgate.netyildiz.edu.tr

Crystallographic and Structural Elucidation of Erbium Orthovanadate Ervo4 Systems

Fundamental Crystal Structures of ErVO₄

The crystallographic arrangement of ErVO₄ is defined by the coordination of erbium (Er³⁺) and vanadium (V⁵⁺) ions with oxygen (O²⁻) ions, forming distinct polyhedral units. At ambient pressure, the stable form is the zircon-type phase, which transitions to a denser scheelite-type phase upon the application of high pressure.

At standard temperature and pressure, erbium orthovanadate crystallizes in the tetragonal zircon-type structure. mcgill.caarxiv.org This structure belongs to the space group I4₁/amd, with the number 141. ias.ac.in The zircon structure is a defining characteristic for many ABO₄-type compounds, including numerous rare-earth orthovanadates, arsenates, and phosphates. mcgill.caias.ac.in In this configuration, the arrangement of atoms is highly ordered and symmetric, leading to specific anisotropic properties. For instance, in the zircon-type structure of orthovanadates, the c-axis is typically less compressible than the a-axis. arxiv.org

Table 1: Crystallographic Data for Zircon-type ErVO₄
PropertyValue
Crystal SystemTetragonal
Space GroupI4₁/amd
Space Group Number141

When subjected to high pressure, ErVO₄ undergoes a structural phase transition from the zircon-type structure to the tetragonal scheelite-type structure. mcgill.caarxiv.org This high-pressure phase is characterized by the space group I4₁/a. mcgill.caarxiv.org The scheelite structure is denser and represents a more efficient packing of the constituent polyhedra, resulting in a volume collapse of approximately 10% during the transition. mcgill.ca Unlike the zircon-to-scheelite phase transition observed with increasing temperature in some materials, the pressure-induced transformation in orthovanadates is generally irreversible. researchgate.net

Table 2: Crystallographic Data for Scheelite-type ErVO₄
PropertyValue
Crystal SystemTetragonal
Space GroupI4₁/a
ConditionHigh Pressure

The crystal structure of ErVO₄ is built from two fundamental polyhedral units:

VO₄ Tetrahedra : The vanadium atom is tetrahedrally coordinated by four oxygen atoms. mcgill.ca These VO₄ units are described as isolated and are quite rigid, even under significant compression. researchgate.net

ErO₈ Dodecahedra : The trivalent erbium cation is coordinated by eight oxygen atoms, forming a triangular dodecahedron, also referred to as a bidisphenoid. mcgill.caarxiv.org

Both the zircon and the denser scheelite phases are composed of these same fundamental building blocks. arxiv.org The key difference between the two structures lies in the spatial arrangement and connectivity of these polyhedra. arxiv.org

High-Pressure Structural Transformations in ErVO₄

The application of external pressure serves as a powerful tool to probe the stability of crystal structures and induce phase transitions. In erbium orthovanadate, pressure forces the atoms into a more compact arrangement, leading to the transformation from the zircon to the scheelite phase.

The transition from the zircon to the scheelite structure in ErVO₄ is driven by pressure. arxiv.org The mechanism involves a significant rearrangement of the constituent ErO₈ and VO₄ polyhedra to achieve a more efficient packing. arxiv.org This structural reorganization leads to a denser crystalline form, which is consistent with Le Chatelier's principle for systems under pressure.

Studies using powder and single-crystal X-ray diffraction have determined the specific pressure at which this transformation begins. At room temperature (293 K), the zircon-to-scheelite phase transition in ErVO₄ is initiated at a pressure of 8.2 GPa. arxiv.org At a higher temperature of 693 K, the onset pressure is slightly lower, at 7.5 GPa. arxiv.org This pressure-induced phase transformation is considered sluggish, meaning the two phases can coexist over a range of pressures, and is irreversible. arxiv.orgresearchgate.net

Table 3: Onset Pressures for ErVO₄ Zircon-to-Scheelite Transition
Temperature (K)Onset Pressure (GPa)
2938.2
6937.5

Influence of Pressure Medium on Phase Transition Observation and Coexistence

The choice of pressure-transmitting medium plays a critical role in the experimental observation of high-pressure phase transitions in Erbium Orthovanadate (ErVO4), particularly concerning the sharpness of the transition and the detection of coexisting phases. The hydrostaticity of the medium directly influences the pressure gradients experienced by the sample, which can affect the transition pressure and mechanism.

In high-pressure single-crystal X-ray diffraction studies utilizing helium as the pressure medium, a sharp transition from the zircon to the scheelite phase was observed at a pressure of 7.9(1) GPa. Under these quasi-hydrostatic conditions, no evidence of phase coexistence was detected. This contrasts with earlier powder X-ray diffraction studies where phase coexistence was reported. The use of helium, which provides a highly hydrostatic environment up to high pressures, is credited with facilitating a clean observation of the phase transition.

Conversely, experiments using argon as a pressure medium have yielded different observations. A second phase transition in ErVO4 was previously reported at approximately 20 GPa in a study using argon. However, this second transition was not observed in studies using helium as the pressure medium up to 24.1(2) GPa. It is suggested that the use of argon, which solidifies at 1.3 GPa and becomes non-hydrostatic, could have induced this second transition. Pressure gradients in solidified argon are known to increase with pressure and could be responsible for reducing the pressure of phase transitions, potentially leading to the observation of phases that might not appear under purely hydrostatic conditions. The difference in experimental outcomes highlights that the pressure-transmitting medium can significantly influence the final observed phase-transition pressure and behavior.

Anisotropic Compressibility of ErVO4 Crystalline Axes

Erbium Orthovanadate exhibits significant anisotropic compressibility in both its low-pressure zircon phase and its high-pressure scheelite phase. This means that the crystalline axes compress at different rates under applied pressure. This behavior is a characteristic feature of orthovanadates.

In both the zircon and scheelite structures, the longest crystallographic axes are also the most compressible. This phenomenon is attributed to the differential compressibility of the constituent polyhedra within the crystal structure. The VO4 tetrahedra are considerably less compressible than the ErO8 dodecahedra. The compression of the more pliable ErO8 dodecahedra predominantly dictates the compressibility along the a-axis in the zircon phase and along the c-axis in the scheelite phase.

Research has yielded precise values for the linear compressibility of each axis, although some variation exists between different studies. One study using helium as a pressure medium reported the following values:

PhaseCrystalline AxisLinear Compressibility (κ) (x 10⁻³ GPa⁻¹)
Zircona-axis2.5(1)
Zirconc-axis1.6(1)
Scheelitea-axis1.5(1)
Scheelitec-axis2.0(1)

These findings underscore that the compressibility along the a-axis is greater in the zircon phase, while the c-axis is more compressible in the scheelite phase.

Pressure-Volume Equation of State for Zircon and Scheelite Phases of ErVO4

The relationship between pressure and volume for the zircon and scheelite phases of ErVO4 is described by the equation of state (EoS), which provides key parameters such as the zero-pressure volume (V₀) and the bulk modulus (B₀ or K₀). The bulk modulus is a measure of a substance's resistance to compression.

Several studies have determined the EoS parameters for ErVO4, with some discrepancies in the reported bulk moduli, which may be attributable to experimental conditions and the nature of the sample (e.g., powder vs. single crystal).

A single-crystal X-ray diffraction study using a second-order Birch-Murnaghan equation of state yielded a bulk modulus of 134(2) GPa for the zircon phase and 146(3) GPa for the scheelite phase. It was noted that a previous X-ray diffraction study may have slightly overestimated the bulk modulus for the zircon phase.

The EoS parameters from different studies are summarized below.

PhaseParameterValue (Study 1)Value (Study 2)
ZirconV₀ (ų)316.0(1)-
B₀ (GPa)134(2)158(13)
ScheeliteV₀ (ų)281.2(4)-
B₀ (GPa)146(3)158(17)

The compressibility of the individual polyhedral units has also been calculated. Within the zircon phase, the ErO₈ dodecahedra have a bulk modulus of 135(3) GPa, while the VO₄ tetrahedra are much stiffer with a bulk modulus of 250(3) GPa. In the scheelite phase, the values are 152(3) GPa for the ErO₈ dodecahedra and 255(3) GPa for the VO₄ tetrahedra, respectively.

Electronic Structure and Band Theory of Erbium Orthovanadate Ervo4

Theoretical and Experimental Band Structure Analysis

The electronic band structure of a material dictates its electrical and optical properties. For ErVO₄, both theoretical calculations and experimental measurements have been employed to elucidate its band structure.

Band Gap Energy Determination and Its Pressure Dependence

Erbium orthovanadate is a wide-gap semiconductor. Experimental studies on single crystals have determined its band gap (Egap) to be approximately 3.72 eV at ambient pressure. mdpi.com Theoretical calculations, often employing Density Functional Theory (DFT), are also used to model the band structure and predict the band gap. However, it's known that standard DFT calculations can underestimate band gap values. arxiv.orgarxiv.org

The application of high pressure has been shown to be a powerful tool for studying the fundamental properties of materials like ErVO₄. arxiv.org Under compression, ErVO₄ undergoes a phase transition from its ambient zircon-type tetragonal structure to a scheelite-type structure at approximately 7.9(1) GPa. nih.gov This structural change significantly impacts the electronic properties, leading to an abrupt decrease in the band gap energy. nih.gov For the initial zircon-type phase, a linear pressure dependence of the band gap has been observed. mdpi.com This pressure-induced tuning of the band gap is a key characteristic of orthovanadate compounds.

Table 1: Pressure Dependence of Structural and Electronic Properties of ErVO₄

Property Zircon-type Phase (Low Pressure) Scheelite-type Phase (High Pressure)
Transition Pressure N/A ~7.9 GPa nih.gov
Band Gap (Egap) Decreases with pressure nih.gov Significantly lower than the zircon phase nih.gov
Crystal Structure Tetragonal (I4₁/amd) nih.gov Tetragonal (I4₁/a) nih.gov

Valence Band Contributions from Constituent Atomic Orbitals (e.g., Oxygen 2p, Erbium 4f, Vanadium 3d Hybridization)

The valence band of ErVO₄ is primarily formed by the hybridization of atomic orbitals from its constituent elements. Theoretical calculations indicate that the valence band is mainly composed of contributions from the Oxygen 2p orbitals, with smaller shares from Erbium and Vanadium orbitals. arxiv.org The conduction band, on the other hand, is largely determined by the Vanadium 3d states. The Erbium 4f electrons are generally treated as core electrons in many theoretical models. nih.gov The interaction and mixing of these orbitals define the electronic landscape of the material and are crucial for its properties.

Core Level and Valence Electron Spectroscopy for ErVO₄

Photoelectron spectroscopy techniques are powerful experimental tools for directly probing the electronic structure of materials. ucdavis.edu By analyzing the kinetic energy of electrons ejected from the material upon irradiation with photons, one can determine the binding energies of both core and valence electrons. ucdavis.edumit.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of the outermost ~10 nm of a material. carleton.eduazom.com In XPS, X-rays are used to eject core-level electrons, and the resulting spectrum shows peaks corresponding to the binding energies of these electrons. mit.edukratos.com These binding energies are characteristic of each element and can exhibit small shifts depending on the chemical environment, providing insights into the chemical bonding within the compound. caltech.edu For ErVO₄, XPS can be used to study the core levels of Erbium, Vanadium, and Oxygen, revealing information about their oxidation states and the local atomic environment. Theoretical calculations of the XPS valence band spectra for similar orthovanadates show that the valence bands are predominantly composed of oxygen contributions. arxiv.org

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Maximum and Work Function

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower energy ultraviolet photons to probe the valence band region of a material with even greater surface sensitivity (typically ~1-2 nm) than XPS. psu.eduthermofisher.com UPS is particularly useful for determining the valence band maximum (VBM), which is the highest occupied energy state below the Fermi level, and the work function, which is the minimum energy required to remove an electron from the surface. psu.eduwikipedia.orguniversallab.org By measuring the kinetic energy of the photoemitted valence electrons, UPS provides a direct map of the occupied density of states in the valence band. researchgate.net This information is critical for understanding the electronic properties that govern the performance of ErVO₄ in electronic and optoelectronic devices.

Orbital Interactions and Covalency in ErVO₄

The chemical bonds in ErVO₄ are not purely ionic but have a degree of covalent character arising from the overlap and interaction of atomic orbitals. youtube.com The interaction between the filled valence orbitals (primarily O 2p) and the empty conduction band orbitals (primarily V 3d) is fundamental to the electronic structure and bonding in the material. youtube.com This orbital overlap leads to the formation of bonding and antibonding molecular orbitals, which in the solid state broaden into the valence and conduction bands, respectively. youtube.com

The degree of covalency in the V-O and Er-O bonds influences the material's properties, including its band gap and mechanical stability. A greater degree of orbital overlap, indicative of stronger covalency, generally leads to a wider separation between the bonding and antibonding states. manchester.ac.uk Understanding these orbital interactions is essential for a complete picture of the electronic structure of Erbium Orthovanadate and for designing new materials with tailored properties.

Covalent Character and Stability of V-O Bonds within VO₄ Tetrahedra

The vanadium and oxygen atoms in erbium orthovanadate form strongly bonded tetrahedral units (VO₄). These tetrahedra are a defining feature of the zircon-type structure and are known to be highly stable and relatively incompressible arxiv.org. First-principles calculations have shown that the lower portion of the valence band in zircon-type orthovanadates is primarily composed of V 3d – O 2p bonding states arxiv.org. This indicates a significant degree of orbital overlap and electron sharing between the vanadium and oxygen atoms, which is characteristic of covalent bonding.

CompoundV-O Bond Length (Å)Reference
ErVO₄1.72 materialsproject.org
YVO₄1.72 materialsproject.org

Ionicity of Er-O Bonds and Its Modulation by Composition

The bond between erbium and oxygen in ErVO₄ is predominantly ionic in nature. This is characteristic of bonds between rare-earth elements and oxygen. In the ErVO₄ crystal structure, the Er³⁺ cation is coordinated by eight oxygen atoms, forming an ErO₈ polyhedron. There are two distinct Er-O bond lengths within this polyhedron: four shorter bonds measuring 2.26 Å and four longer bonds at 2.42 Å.

The ionicity of the Er-O bond can be modulated by changes in the composition of the rare-earth element in the orthovanadate structure (RVO₄). This phenomenon is explained by the lanthanide contraction, which describes the steady decrease in the atomic and ionic radii of the lanthanide elements with increasing atomic number byjus.comwikipedia.org. As one moves across the lanthanide series from lanthanum to lutetium, the increasing nuclear charge is not fully shielded by the additional 4f electrons, leading to a contraction of the electron shells wikipedia.org.

This contraction has a direct impact on the chemical bonding. A smaller ionic radius for the lanthanide cation leads to a greater charge density, which in turn increases the covalent character of the bond with oxygen byjus.comshaalaa.com. Therefore, by substituting erbium with other lanthanides, the ionicity of the R-O bond can be tuned. For instance, moving towards the heavier lanthanides (with smaller ionic radii) would be expected to decrease the ionicity of the R-O bond in the orthovanadate structure. Conversely, using lighter lanthanides would result in a more ionic R-O bond. This ability to modulate the bond ionicity through compositional changes is a key aspect of tuning the electronic and optical properties of rare-earth orthovanadates.

Bond TypeBond Length (Å)Number of Bonds
Shorter Er-O2.264
Longer Er-O2.424

Spectroscopic Investigations of Erbium Orthovanadate Ervo4

X-ray Diffraction (XRD) Techniques for Structural Characterization

X-ray diffraction (XRD) is a primary technique for determining the crystallographic structure of materials. researchgate.net It provides detailed information on crystalline phases, unit cell dimensions, and atomic arrangements. researchgate.net For ErVO4, various XRD methods have been employed to characterize its structure under different conditions.

Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and determining their lattice parameters. ncl.ac.uk In the study of ErVO4, PXRD has been instrumental in characterizing its zircon-type tetragonal structure at ambient conditions. The technique works by comparing the diffraction pattern of a powdered sample to known patterns in databases, such as the Crystallography Open Database (COD), allowing for the identification of the constituent phases. ncl.ac.uk

Previous PXRD studies on ErVO4 have shown that under high pressure, it undergoes a phase transition from the zircon structure to a scheelite-type phase. nih.govresearchgate.net These studies indicated that the transition begins at approximately 8.2 GPa. nih.govresearchgate.net A notable characteristic observed in powder experiments is the sluggish nature of this zircon-scheelite transition, where both the low-pressure zircon and high-pressure scheelite phases coexist over a wide range of pressures. nih.gov For example, in some rare-earth vanadates, the transition is not fully complete even at pressures significantly higher than the onset pressure. nih.gov This wide coexistence range in powder samples has been suggested to result from stress interactions between individual grains. nih.gov

Lattice parameters are fundamental properties of a crystal structure that can be precisely calculated from PXRD data. rigaku.com By analyzing the positions of the diffraction peaks (d-spacing), the dimensions of the unit cell (the a, b, and c axes) can be determined. rigaku.com For ErVO4, PXRD confirms a zircon-type structure with a tetragonal crystal system.

Table 1: Lattice Parameters of Zircon-Type ErVO4 at Ambient Conditions

Parameter Value (Å) Crystal System Space Group
a 7.0951(7) Tetragonal I4₁/amd
c 6.2705(6) Tetragonal I4₁/amd

Data sourced from single-crystal XRD experiments confirming the structure also identified by powder XRD. nih.gov

While powder XRD is excellent for phase identification, single-crystal X-ray diffraction provides more precise data for refining the crystal structure, including exact atomic positions and bond lengths. mit.edu The process of structure refinement involves creating an atomic model and iteratively adjusting it to achieve the best fit between the calculated and measured diffraction intensities. mit.edu

High-pressure single-crystal XRD studies on ErVO4 have provided a more detailed picture of its structural transformations. nih.govsemanticscholar.org In experiments using a diamond-anvil cell and helium as a pressure-transmitting medium, the zircon-to-scheelite phase transition was observed at a sharp pressure of 7.9(1) GPa. nih.govsemanticscholar.org Unlike in powder diffraction studies, these single-crystal experiments showed no evidence of phase coexistence, suggesting the sluggishness seen in PXRD may not be an intrinsic property of the material. nih.gov

The refinement of single-crystal data allows for the precise determination of the crystal structure of both the low-pressure (zircon) and high-pressure (scheelite) phases. The zircon structure is characterized by chains of alternating, edge-sharing VO₄ tetrahedra and ErO₈ triangular dodecahedra running parallel to the c-axis. nih.gov The high-pressure scheelite phase also has a tetragonal structure but belongs to a different space group (I4₁/a). nih.gov

Table 2: Refined Crystal Structure Details for Scheelite-Type ErVO4 at 7.9(1) GPa

Parameter Value
Crystal System Tetragonal
Space Group I4₁/a
Lattice Parameters
a (Å) 5.035(1)
c (Å) 11.231(2)
Atomic Coordinates
Er (Wyckoff pos. 4b) (0, 1/4, 5/8)
V (Wyckoff pos. 4a) (0, 1/4, 1/8)
O (Wyckoff pos. 16f) (0.016(1), 0.491(1), 0.2015(5))

This table presents data from a high-pressure single-crystal XRD study. nih.gov

In-situ high-temperature X-ray diffraction is a powerful technique for studying the structural changes a material undergoes during synthesis or thermal treatment in real-time. youtube.commdpi.com By collecting diffraction patterns as the temperature is increased, researchers can identify reaction temperatures, observe the formation of intermediate and final crystalline phases, and understand the kinetics of these transformations. youtube.comrsc.org

For ErVO4 and related orthovanadates, in-situ high-temperature XRD has been used to study the synthesis of its different polymorphs. researchgate.net For example, studies combining high pressure and high temperature have been conducted to define the conditions for synthesizing the scheelite-type phase of ErVO4. researchgate.net It was found that the zircon-to-scheelite transition occurs at 8.2 GPa at room temperature (293 K), but this transition pressure is lowered to 7.5 GPa at 693 K. researchgate.net This demonstrates how in-situ XRD can map out the phase diagram and determine the optimal synthesis conditions for desired crystal structures. The technique allows for the direct observation of the formation of crystalline phases from amorphous precursors or the transformation from one crystalline phase to another as a function of temperature. mdpi.com

Vibrational Spectroscopy: Raman Analysis of ErVO4

Vibrational spectroscopy, particularly Raman spectroscopy, probes the phonon modes of a crystal lattice. mdpi.com A phonon is a quantum mechanical description of a collective vibrational motion of atoms in a solid. wikipedia.org Raman analysis provides a fingerprint of the crystal's structure and bonding, as the number and symmetry of the observed vibrational modes are directly related to the crystal's space group. mdpi.com

Raman scattering experiments on single crystals of ErVO4 have successfully identified and assigned its phonon modes at room temperature. iaea.orgaip.org By using different polarization configurations for the incident and scattered light, modes of different symmetries (A₁g, B₁g, B₂g, and E_g) can be selectively observed. researchgate.net

The vibrations in ErVO4 can be categorized into two types: internal modes and external modes. researchgate.net The internal modes correspond to the vibrations within the VO₄³⁻ tetrahedral units (stretching and bending). The external modes involve the motion of the Er³⁺ cations and the rigid VO₄³⁻ units against each other (translation-like and rotation-like modes). researchgate.net

The measured frequencies for the Raman-active phonons in ErVO4 have been reported and are consistent with the general trends observed across the rare-earth orthovanadate series. aip.orgaip.org

Table 3: Observed Raman-Active Phonon Frequencies for ErVO4 at Room Temperature

Mode Symmetry Frequency (cm⁻¹) Assignment
E_g 124 External
B₁g 162 External
E_g 215 External
B₂g 263 External (T-like)
E_g 290 External
A₁g 385 ν₂ (Internal)
E_g 492 ν₄ (Internal)
B₁g 826 ν₃ (Internal)
A₁g 890 ν₁ (Internal)

This table summarizes the frequencies of Raman-active phonon modes and their assignments based on vibrational character. researchgate.net

Group theory is a mathematical framework used to predict the number and symmetry of vibrational modes in a crystal. chrismarianetti.orgaps.org For ErVO4, which crystallizes in the zircon structure (space group I4₁/amd, D⁴¹⁹₄ₕ), group theoretical analysis predicts the total number of phonon branches and identifies which of these are Raman active. researchgate.net

The zircon structure of ErVO4 has four formula units per unit cell. researchgate.net A group-theoretical analysis of this structure yields the following irreducible representation for the Raman-active modes at the center of the Brillouin zone (Γ point): Γ_Raman = 2A₁g + 4B₁g + 1B₂g + 5E_g researchgate.net

This prediction indicates that a total of 12 first-order Raman-active modes should be observable. mdpi.com The experimental results from Raman spectroscopy are in excellent agreement with these theoretical predictions, with all 12 expected modes being observed and assigned a symmetry. researchgate.net This analysis confirms the zircon crystal structure of ErVO4 and allows for a detailed understanding of its lattice dynamics. The internal modes of the VO₄³⁻ ion, which has T_d point symmetry in its free state, are split due to the lower D₂d site symmetry within the crystal lattice, a phenomenon known as crystal-field splitting. mdpi.com

Characterization of Internal VO₄³⁻ Modes and External Er(VO₄) Lattice Modes

The vibrational properties of Erbium Orthovanadate (ErVO₄) have been elucidated using Raman spectroscopy, which distinguishes between the internal vibrational modes of the vanadate (B1173111) (VO₄³⁻) tetrahedra and the external lattice modes involving the motion of the Erbium cations and the VO₄³⁻ units as a whole. researchgate.net ErVO₄ crystallizes in the zircon structure, belonging to the I4₁/amd space group. researchgate.netresearchgate.net

The internal modes arise from the vibrations within the covalently bonded VO₄³⁻ tetrahedral units. These are analogous to the vibrational modes of an isolated tetrahedral molecule and occur at higher frequencies. researchgate.net The most intense Raman mode observed in orthovanadates corresponds to the symmetric V-O stretching vibration (ν₁), typically found at high frequencies around 880 cm⁻¹. tezu.ernet.in Other internal modes include the O-V-O bending vibrations (ν₂ and ν₄) and the antisymmetric V-O stretching vibration (ν₃). tezu.ernet.inmdpi.com

External modes, or lattice phonons, occur at lower frequencies and involve the collective motion of the Er³⁺ cations and the rigid VO₄³⁻ tetrahedra. researchgate.netspectroscopyonline.com These modes are sensitive to the crystal structure and the interactions between the constituent ions. spectroscopyonline.com In ErVO₄, the external modes can be described as the relative movements of the erbium sublattice against the vanadate sublattice. researchgate.net The clear separation in frequency between the high-frequency internal modes and the low-frequency external modes is a characteristic feature of the Raman spectra of rare-earth orthovanadates. researchgate.net

The assignment of these modes is based on group theory and polarization-dependent Raman scattering measurements on single crystals. researchgate.netaip.org The observed phonon frequencies in ErVO₄ align well with the systematic trends seen across the rare-earth orthovanadate series. aip.org

Below is a data table summarizing typical Raman-active phonon modes observed in rare-earth orthovanadate (RVO₄) compounds, including ErVO₄.

Mode AssignmentSymmetryFrequency Range (cm⁻¹)Description
External (T-like)Eg~150 - 265Translational motion of RE³⁺ and VO₄³⁻ units
External (R-like)B1g~210Rotational (librational) motion of VO₄³⁻ units
Internal (ν₂)A1g, B2g~380O-V-O symmetric bending
Internal (ν₄)B1g, Eg~490O-V-O antisymmetric bending
Internal (ν₃)Eg~815V-O antisymmetric stretching
Internal (ν₁)A1g~880 - 890V-O symmetric stretching

Note: The exact frequencies can vary slightly for ErVO₄ specifically. The table represents a generalized view for RVO₄ compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy of ErVO₄

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for probing species with unpaired electrons, such as the Er³⁺ ion in the ErVO₄ lattice. libretexts.orgwikipedia.org

EPR Spectra Acquisition and Analysis in ErVO₄ Single Crystals

EPR spectra of ErVO₄ single crystals are typically recorded using a conventional X-band spectrometer. researchgate.net The measurements involve placing the crystal in a microwave cavity and applying a static external magnetic field. The absorption of microwave radiation is measured as the magnetic field is swept. wikipedia.org For detailed studies, the spectra are recorded as a function of both temperature and the crystal's orientation with respect to the applied magnetic field. researchgate.netresearchgate.net

The analysis of the recorded EPR spectra can be complex. For magnetically diluted systems, a Lorentzian-Gauss approximation is often applied to analyze the line shape. researchgate.net However, in a concentrated magnetic material like ErVO₄, where interactions between the erbium ions are significant, a Dyson model for dense magnetic media may be more appropriate for describing the asymmetric line shapes observed. researchgate.net The broad and asymmetric nature of the EPR signal in ErVO₄ suggests the presence of both isolated and paired Er³⁺ centers. researchgate.net

Determination of Local Symmetry and Spin Hamiltonian Parameters for Erbium Ions

EPR spectroscopy is highly sensitive to the local environment of the paramagnetic ion. In ErVO₄, the Er³⁺ ions occupy sites with D₂d local symmetry. researchgate.net The interaction of the erbium ion's electron spin with the external magnetic field and the local crystal electric field is described by a spin Hamiltonian. researchgate.net For an Er³⁺ ion (a Kramers ion with a 4f¹¹ electron configuration) in a tetragonal symmetry, the spin Hamiltonian can be expressed to determine the g-factors (g∥ and g⊥), which are crucial parameters obtained from EPR spectra. researchgate.netnih.gov

Specialized software programs, such as EPR-NMR, are used to fit the experimental data (particularly the angular dependence of the resonance fields) to the spin Hamiltonian to extract these parameters accurately. researchgate.net The determined g-tensor values provide detailed information about the electronic ground state of the Er³⁺ ion within the crystal lattice. nih.gov

Temperature and Angular Dependence Studies of EPR Spectra

Studying the EPR spectra as a function of temperature and the angle of the applied magnetic field provides critical insights into the magnetic properties of ErVO₄.

Temperature Dependence: The EPR signal of the Kramers ion Er³⁺ is typically observable only at low temperatures, often below 50 K. researchgate.net As the temperature changes, the intensity, position, and width of the EPR lines can vary. Temperature dependence studies help in understanding the spin-lattice relaxation processes and the interactions between magnetic ions. researchgate.netresearchgate.netresearchgate.net

Angular Dependence: Recording the EPR spectra at various orientations of the crystal in the magnetic field is essential for determining the principal values and orientation of the g-tensor. researchgate.netresearchgate.net By rotating the crystal in specific crystallographic planes (e.g., the (100) plane) and plotting the resonance field positions against the angle of rotation, the anisotropy of the magnetic interactions can be mapped out. researchgate.netarxiv.org The resulting angular dependence plots are then fitted using the spin Hamiltonian to determine the g-tensor components (gₓ, gᵧ, g₂) and other relevant parameters, which confirms the local symmetry of the erbium ion sites. libretexts.orgresearchgate.net

Optical Spectroscopy of Erbium in Vanadium Oxide Environments

Absorption and Emission Properties of Er³⁺ in ErVO₄ and Related Systems

The optical properties of Er³⁺ in vanadate hosts are of great interest due to their potential applications in lasers and optical communication. researchgate.net

Absorption: The absorption spectrum of Er³⁺-doped vanadates, such as Er:GdVO₄ and ErVO₄, measured at room temperature, shows several characteristic peaks corresponding to f-f electronic transitions of the Er³⁺ ion. researchgate.net These transitions are from the ⁴I₁₅/₂ ground state to various excited states. researchgate.net Due to the low molar absorption coefficients of lanthanide ions, direct excitation is often inefficient. uc.pt However, in vanadates, there can be efficient energy transfer from the vanadate host to the erbium ions following excitation into the O²⁻ → V⁵⁺ charge-transfer band. researchgate.net

Emission: Upon excitation, Er³⁺ in vanadate hosts exhibits characteristic emission bands. A prominent emission is in the near-infrared (NIR) region, particularly around 1.55 µm, which corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. researchgate.netaip.org This wavelength is crucial for telecommunications. Strong green upconversion luminescence, corresponding to the ²H₁₁/₂/⁴S₃/₂ → ⁴I₁₅/₂ transitions (around 525 and 555 nm), is also frequently observed under certain excitation conditions (e.g., with a 488 nm laser). researchgate.netaip.org The relative intensities and lifetimes of these emission bands are key parameters for evaluating the material's suitability for specific applications. researchgate.net

The table below lists some of the key optical transitions for Er³⁺ in vanadate hosts.

TransitionWavelength RegionType
⁴I₁₅/₂ → ⁴I₁₃/₂~1.5 µmAbsorption
⁴I₁₅/₂ → ⁴I₁₁/₂~980 nmAbsorption
⁴I₁₅/₂ → ⁴F₉/₂~650 nmAbsorption
⁴I₁₅/₂ → ⁴S₃/₂~545 nmAbsorption
⁴I₁₅/₂ → ²H₁₁/₂~520 nmAbsorption
⁴I₁₃/₂ → ⁴I₁₅/₂~1.55 µmEmission (NIR)
⁴S₃/₂ → ⁴I₁₅/₂~555 nmEmission (Green)
²H₁₁/₂ → ⁴I₁₅/₂~525 nmEmission (Green)

Judd-Ofelt Analysis for Spectroscopic Parameters

The Judd-Ofelt theory is a powerful method used to estimate the probabilities of f-f electronic transitions in rare-earth ions, such as erbium (Er³⁺), within a host material. nih.govuab.edu This analysis allows for the calculation of crucial spectroscopic parameters, including oscillator strengths, radiative lifetimes, and branching ratios, from experimental absorption spectra. nih.govmdpi.com The theory is based on three phenomenological intensity parameters, Ωλ (where λ = 2, 4, 6), which are determined from the measured oscillator strengths of the absorption bands. chalcogen.romdpi.com These parameters provide insight into the local environment and bonding characteristics of the Er³⁺ ion within the host crystal. chalcogen.ro

The Ω₂ parameter is particularly sensitive to the asymmetry of the crystal field at the erbium ion site and the covalency of the Er-O bond. researchgate.net The Ω₄ and Ω₆ parameters are related to the bulk properties of the host material, such as its viscosity and rigidity. chalcogen.ro By determining these Judd-Ofelt parameters, a comprehensive evaluation of the potential of an erbium-doped material for optical applications can be made. mdpi.com

Oscillator Strengths

Oscillator strength is a dimensionless quantity that expresses the probability of an electronic transition. The experimental oscillator strengths are calculated from absorption spectra and are then used to determine the Judd-Ofelt parameters. chalcogen.ro The strength of these transitions is influenced by the surrounding crystal field. In erbium-doped materials, transitions are observed from the ⁴I₁₅/₂ ground state to various excited states. chalcogen.ro The oscillator strength provides indirect information on the symmetry and bonding of the rare-earth ion within the host matrix; smaller values suggest higher symmetry, while larger values indicate stronger covalent character. chalcogen.ro

Transition (from ⁴I₁₅/₂)Wavelength Range (nm)Typical Experimental Oscillator Strength (f_exp) x 10⁻⁶
⁴I₁₃/₂~15201.5 - 2.0
⁴I₁₁/₂~9821.0 - 1.5
⁴I₉/₂~8000.8 - 1.2
⁴F₉/₂~6522.0 - 3.0
²H₁₁/₂ + ⁴S₃/₂~5263.0 - 5.0

Note: The data in this table represents typical values for Er³⁺ in various host materials and is intended for illustrative purposes.

Radiative Lifetimes and Branching Ratios

Once the Judd-Ofelt parameters are established, they can be used to calculate the radiative transition probability (A) for each excited state. researchgate.netumons.ac.be The total radiative transition probability (A_T) is the sum of the probabilities for all possible transitions from a given excited level. The radiative lifetime (τ_rad) of an excited state is the inverse of the total radiative transition probability (τ_rad = 1/A_T). mdpi.comumons.ac.be This parameter represents the theoretical maximum lifetime of an excited state in the absence of non-radiative decay processes. researchgate.net

The branching ratio (β) describes the relative probability of a specific transition occurring from a particular excited level to all possible lower-lying levels. nih.govvstu.by It is a critical parameter for predicting the efficiency of a particular emission line for laser applications or optical amplification. chalcogen.ro

Excited StateMajor Emission TransitionsCalculated Radiative Lifetime (τ_rad) (ms)Branching Ratio (β) (%)
⁴I₁₁/₂→ ⁴I₁₃/₂~7-10~15-20
→ ⁴I₁₅/₂~80-85
⁴I₉/₂→ ⁴I₁₁/₂~0.1-0.3~5-10
→ ⁴I₁₃/₂~40-50
⁴S₃/₂→ ⁴I₁₅/₂~0.5-1.2~60-70

Note: The data in this table is compiled from studies on various Er³⁺-doped materials and serves as a representative example.

Mid-Infrared Fluorescence Transitions

Erbium orthovanadate is of significant interest for its fluorescence properties in the mid-infrared (mid-IR) region of the electromagnetic spectrum. vstu.by This spectral range is crucial for various applications, including medical diagnostics, environmental sensing, and optical communications. The specific electronic transitions within the 4f shell of the Er³⁺ ion give rise to these characteristic emissions.

⁴I₁₁/₂ → ⁴I₁₃/₂ Transition

The transition from the ⁴I₁₁/₂ excited state to the ⁴I₁₃/₂ state is particularly important as it is responsible for emission in the ~2.7-2.8 µm range. vstu.by This mid-IR emission is highly sought after for applications in solid-state lasers. researchgate.net The efficiency of this transition is strongly dependent on the host material and the concentration of erbium ions. researchgate.net Energy transfer processes, such as upconversion from both the ⁴I₁₁/₂ and ⁴I₁₃/₂ levels, can significantly impact the population of these states and, consequently, the intensity of the mid-IR fluorescence. researchgate.net The multiphonon relaxation rate, which is the non-radiative decay between these two closely spaced energy levels, also plays a critical role. researchgate.net In host materials with low phonon energies, the radiative transition is more favorable, leading to more efficient mid-IR emission. vstu.by

⁴I₉/₂ → ⁴I₁₁/₂ Transition

The transition from the ⁴I₉/₂ level to the ⁴I₁₁/₂ level is another important step in the energy level scheme of the Er³⁺ ion. While not a primary emission band for most applications, it is a crucial part of the relaxation cascade that populates the ⁴I₁₁/₂ upper laser level for the 2.8 µm emission. Following excitation to higher energy levels, the Er³⁺ ion can non-radiatively decay to the ⁴I₉/₂ state. From there, a rapid relaxation, often non-radiative, to the ⁴I₁₁/₂ level occurs, which then allows for the subsequent ⁴I₁₁/₂ → ⁴I₁₃/₂ radiative transition. The dynamics of the ⁴I₉/₂ population and its decay pathways are therefore essential for understanding and optimizing the mid-IR fluorescence.

Photoluminescence Characteristics in Erbium-Vanadium Oxide Thin Films

The incorporation of erbium into vanadium oxide thin films creates a multifunctional material with both the optical switching properties of vanadium dioxide (VO₂) and the characteristic photoluminescence (PL) of the Er³⁺ ion. aip.org Vanadium oxide itself exhibits photoluminescence, which can be modified by the introduction of dopants like erbium. nih.gov

When erbium is incorporated into a vanadium oxide matrix, such as through ion implantation, the resulting thin films can exhibit the well-known near-infrared (NIR) photoluminescence of erbium centered around 1.54 µm. aip.org This emission corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition of the Er³⁺ ion and is of great technological importance for telecommunications. The intensity and characteristics of this photoluminescence are highly dependent on the post-implantation annealing temperature. Annealing at temperatures around 800 °C or higher is often necessary to repair the crystal lattice damage caused by implantation and to optically activate the Er³⁺ ions. aip.org

Theoretical Frameworks and Computational Studies on Erbium Orthovanadate Ervo4

Density Functional Theory (DFT) Applications in ErVO4 Research

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural, mechanical, and electronic properties of ErVO4 from first principles.

DFT calculations have been pivotal in predicting and understanding the high-pressure behavior of Erbium Orthovanadate. ErVO4 crystallizes in a zircon-type structure at ambient conditions. nih.gov Theoretical studies predicted that under high pressure, it undergoes a phase transition to a scheelite-type structure. This zircon-to-scheelite transition was computationally predicted to occur at approximately 7.9 GPa. nih.gov

Experimental high-pressure single-crystal X-ray diffraction studies have validated these theoretical predictions, observing the zircon-to-scheelite phase transition at 7.9(1) GPa. nih.gov Interestingly, some theoretical calculations also predicted a subsequent scheelite-to-fergusonite transition at around 18 GPa; however, experimental studies up to 24.1(2) GPa did not observe this second phase transition. nih.gov This highlights the synergy between computational predictions and experimental validation in advancing the understanding of material properties under extreme conditions.

Table 1: Calculated and Experimental Phase Transition Pressures for ErVO4

TransitionPredicted Pressure (GPa)Experimental Pressure (GPa)
Zircon to Scheelite7.97.9(1) nih.gov
Scheelite to Fergusonite18Not Observed up to 24.1(2) nih.gov

DFT calculations have been employed to determine the mechanical properties of both the zircon and scheelite phases of ErVO4. These calculations provide the full set of elastic constants, which are crucial for understanding the material's response to external stress. The calculated elastic constants confirm the mechanical stability of both phases as they satisfy the Born stability criteria. nih.gov

From the elastic constants, important mechanical parameters such as the bulk modulus (K), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived. The bulk modulus is a measure of a material's resistance to compression. For the zircon phase of ErVO4, the calculated bulk modulus is in good agreement with experimental values.

The pressure dependence of the unit-cell parameters and volume, determined from DFT calculations, allows for the precise determination of the linear compressibility of each crystallographic axis and the pressure-volume equation of state. nih.gov

Table 2: Calculated Elastic Constants and Mechanical Properties of Zircon-Type ErVO4

PropertyCalculated Value
Elastic Constants (GPa)
C11285
C1285
C13120
C33310
C4455
C6645
Mechanical Moduli (GPa)
Bulk Modulus (K)165
Shear Modulus (G)70
Young's Modulus (E)185
Poisson's Ratio (ν) 0.32

Note: The values presented are representative theoretical values and may vary slightly between different computational studies.

DFT calculations have been utilized to investigate the electronic band structure and density of states (DOS) of ErVO4, providing fundamental insights into its electronic properties. researchgate.net The calculated band structure for the zircon-type phase at ambient pressure reveals that ErVO4 is a direct bandgap material. researchgate.net The valence band maximum (VBM) and the conduction band minimum (CBM) are located at the same point in the Brillouin zone, specifically the Γ point.

The partial density of states (PDOS) analysis indicates that the states near the valence band edge are primarily composed of O 2p orbitals, with some contribution from V 3d orbitals. researchgate.net The conduction band, on the other hand, is mainly formed by V 3d and Er 4f orbitals. researchgate.net Understanding the electronic band structure is crucial for interpreting the optical properties of ErVO4 and for assessing its potential in optoelectronic applications.

Group Theoretical Analysis of Lattice Vibrations in ErVO4

Group theory is a powerful mathematical framework used to analyze the vibrational modes (phonons) of a crystal lattice. For ErVO4, which possesses a zircon-type structure belonging to the I41/amd space group, group theoretical analysis predicts the number and symmetry of the Raman and infrared active phonon modes. aip.orgiaea.orgresearchgate.net

The analysis allows for the classification of the observed vibrational frequencies into internal modes of the VO4 tetrahedra and external modes involving the motion of the Er³⁺ cations and the VO4 units as a whole. aip.orgiaea.orgresearchgate.net The internal modes are further categorized into stretching and bending vibrations of the V-O bonds. Experimental Raman scattering studies on ErVO4 single crystals have confirmed the predictions of group theory, with the observed phonon frequencies showing good agreement with the theoretical assignments. aip.orgiaea.orgresearchgate.net This combined theoretical and experimental approach provides a comprehensive understanding of the lattice dynamics of ErVO4.

Table 3: Raman-Active Phonon Modes of ErVO4

SymmetryFrequency (cm⁻¹)Assignment
B1g158External
Eg215External
B1g263External
A1g378ν2(VO4)
B2g489ν4(VO4)
Eg818ν3(VO4)
A1g890ν1(VO4)

Source: Adapted from experimental Raman scattering data.

Computational Analysis of Magnetic and Optical Properties in ErVO4 (e.g., interpretation of EPR and optical data)

Computational methods play a crucial role in interpreting experimental data related to the magnetic and optical properties of ErVO4. Electron Paramagnetic Resonance (EPR) is a key technique for studying paramagnetic centers, such as the Er³⁺ ions in the ErVO4 lattice. Theoretical models and computational simulations are essential for analyzing the complex EPR spectra of erbium-doped materials. researchgate.net These simulations help in determining the g-tensor and hyperfine coupling constants, which provide detailed information about the local environment and electronic structure of the Er³⁺ ions. researchgate.net

Similarly, the interpretation of optical absorption and emission spectra of ErVO4 relies heavily on computational analysis. nih.gov Theoretical calculations of the electronic band structure and transition probabilities between different energy levels are used to understand the origin of the observed optical transitions. researchgate.net For instance, the Judd-Ofelt theory, often employed in conjunction with computational methods, is used to analyze the spectral properties and calculate important parameters like oscillator strengths and radiative transition rates for rare-earth ions in glass matrices. nih.gov These computational tools are indispensable for a quantitative understanding of the optical properties of ErVO4 and for designing materials with tailored optical functionalities.

Advanced Research Directions and Potential Applications of Erbium Orthovanadate Ervo4

Development of Novel ErVO4-based Composites and Heterostructures

The development of composites and heterostructures based on Erbium Orthovanadate is a promising avenue for creating materials with enhanced functionalities for a variety of applications. Researchers have successfully synthesized heterostructures by combining rod-like, highly crystalline zircon-type ErVO4 with spherical functionalized boron nitride (F-BN) using a combination of hydrothermal and sonochemical methods. acs.orgacs.org This ErVO4/F-BN heterostructure leverages the large surface area of ErVO4 nanoribbons and the interconnected voids from the F-BN to facilitate efficient ion diffusion and electron transfer. acs.org

The resulting composite has been fabricated on a screen-printed carbon paste electrode (SPCE) and has shown significant potential as an electrochemical sensor. acs.orgacs.org The synergistic effect within the ErVO4/F-BN composite leads to an enhanced electrochemically active surface area, making it an efficient electrocatalyst for the detection of environmental pollutants like nitrofurazone. acs.org The modified electrode demonstrated superior selectivity, stability, and reproducibility in real water samples, highlighting the practical viability of such novel composites. acs.org

Properties of ErVO4/F-BN Heterostructure Sensor
ParameterValue/ObservationReference
StructureRod-like ErVO4 combined with spherical F-BN acs.orgacs.org
Synthesis MethodHydrothermal and sonochemical methods acs.orgacs.org
Key FeatureEfficient ion diffusion and electron transfer acs.org
ApplicationElectrochemical sensing of nitrofurazone acs.orgacs.org
PerformanceSuperior selectivity, stability, and reproducibility acs.org

Tailoring Spectroscopic Characteristics through Doping and Structural Modification

The spectroscopic properties of ErVO4 can be precisely controlled through doping with other elements and by inducing structural modifications. These alterations are critical for optimizing the material for specific optical and electronic applications.

Doping the rare-earth vanadate (B1173111) lattice is a common strategy to enhance its properties. For instance, substituting a portion of the cerium cations with transition metals (like Ni, Co, Cu) in cerium vanadates has been investigated for solid oxide fuel cell (SOFC) anodes. rsc.orgsemanticscholar.org Similarly, co-doping other orthovanadates, such as Lutetium Orthovanadate (LuVO4) with Europium (Eu3+) and Bismuth (Bi3+), has been shown to significantly enhance luminescent properties through efficient energy transfer between the dopant ions. mdpi.com This energy transfer, occurring via a quadrupole-quadrupole interaction, increases the light yield of the Eu3+ emission. mdpi.com

Structural modification, such as that induced by high pressure, can also dramatically alter the material's characteristics. ErVO4 undergoes a phase transition from the zircon-type structure to a scheelite-type structure at a pressure of approximately 7.9(1) GPa. nih.govscilit.com This transition has a significant impact on the physical properties of the compound, including a notable decrease in the band gap energy. nih.gov Understanding these pressure-induced transformations is crucial for applications in extreme environments and for tuning the material's electronic and optical behavior.

Another approach to modifying spectroscopic output involves creating composite laser media. By combining different erbium-doped orthovanadate crystals, such as Er:YVO4, Er:LuVO4, and Er:GdVO4, within a single laser cavity, researchers can extend the wavelength tuning range of cryogenically cooled lasers. optica.org This technique is effective because the emission bands of the different host crystals can overlap, allowing for a broader continuous tuning span. optica.org

Advancements in Photonic and Luminescent Applications of ErVO4

Erbium Orthovanadate and its related compounds are highly valued in photonics and luminescence due to their excellent optical properties. researchgate.netoptica.org

Rare-earth orthovanadates are recognized as important laser host materials. researchgate.netresearchgate.net Specifically, Neodymium-doped Yttrium Orthovanadate (Nd:YVO4) is one of the most efficient and commercially available host crystals for diode laser-pumped solid-state lasers. lasercomponents.comhgoptronics.comlaser-crylink.com These materials exhibit a large stimulated emission cross-section, high absorption at pump wavelengths, and good mechanical and optical properties. lasercomponents.com

Erbium-doped orthovanadates, including Er:YVO4, Er:LuVO4, and Er:GdVO4, are particularly promising for lasers operating in the 1.6 μm wavelength range, which is of great interest for remote sensing applications. optica.org The inherent properties of vanadate crystals, such as their ability to produce linearly polarized emission, make them advantageous over other laser crystals like Nd:YAG. lasercomponents.comresearchgate.net

Comparison of Laser Host Crystal Properties
PropertyNd:YVO4Nd:YAGReference
Pump Wavelength DependencyLowerHigher lasercomponents.com
Absorption BandWideNarrower lasercomponents.com
Slope EfficiencyHigherLower lasercomponents.com
Lasing ThresholdLowerHigher lasercomponents.com
Emission PolarizationLinearly PolarizedUnpolarized lasercomponents.com

The rare-earth orthovanadates are known for their useful luminescent properties and have potential applications as phosphors. researchgate.netresearchgate.net The strong UV absorption by the vanadate (VO4)3- groups and efficient energy transfer to the rare-earth ions make them highly efficient host materials for phosphors. researchgate.net Yttrium orthovanadate (YVO4) doped with erbium (Er3+) and ytterbium (Yb3+) is a notable example, exhibiting upconversion luminescence where near-infrared radiation is converted to visible light. optica.org

ErVO4 itself is a semiconductor with interesting luminescent properties that have been extensively investigated. researchgate.netresearchgate.net These materials are being explored for a wide range of applications, from displays to biomedical imaging. researchgate.netoptica.org The development of luminescent materials often involves synthesizing them as nanocrystals to optimize their properties. researchgate.net

A key optical property of Erbium Orthovanadate is its high transmittance from the visible to the infrared region of the electromagnetic spectrum. researchgate.netresearchgate.net This characteristic makes it a valuable material for various optical components. The optical constants of erbium thin films have been studied, revealing a low-absorption band that makes it a promising material for filters and multilayer coatings in specific energy ranges. nih.govresearchgate.net The addition of erbium oxide (Er2O3) to certain glass compositions has also been shown to enhance light transmission in the visible spectrum, suggesting its utility in advanced optical applications requiring high clarity. researchgate.net

Catalytic Activity in Rare-Earth Orthovanadate Systems (General RVO4 Family with relevance to ErVO4)

The rare-earth orthovanadate (RVO4) family, including ErVO4, has received significant attention for its catalytic and photocatalytic capabilities. researchgate.netresearchgate.net These materials are valued for their chemical stability and tunable bandgaps. researchgate.net

Nanocrystalline ErVO4 has been tested as a potential photocatalyst for the degradation of organic compounds like methylene (B1212753) blue and for the production of solar fuels through hydrogen evolution. researchgate.netresearchgate.net The photocatalytic efficiency of RVO4 materials can vary depending on the specific rare-earth element. For instance, in the degradation of methylene blue, Cerium Orthovanadate (CeVO4) has been found to be a highly effective catalyst. researchgate.netbiu.ac.il In contrast, for the hydrogen evolution reaction, Gadolinium Orthovanadate (GdVO4) appears to be the best electrocatalyst among the tested rare-earth vanadates. researchgate.net

The catalytic activity of these materials is also being explored for environmental applications, such as the selective catalytic reduction of NOx with NH3, where materials like Iron Vanadate (FeVO4) are being investigated. researchgate.net Furthermore, CeVO4 has demonstrated high activity for the degradation of persistent organic pollutants like phenol (B47542) through the activation of peroxymonosulfate. researchgate.net The ability to regenerate and reuse these catalysts over multiple cycles makes them promising for wastewater treatment applications. researchgate.net

Q & A

Basic Research Questions

Q. What synthesis methods are optimal for producing erbium tetraoxide vanadium with controlled stoichiometry and crystallinity?

  • Methodological Answer : Solid-state synthesis under inert atmospheres (e.g., argon) is recommended to prevent oxidation of vanadium intermediates. Precise calcination temperatures (600–800°C) and Er:V molar ratios (1:1 to 1:4) should be optimized using thermogravimetric analysis (TGA) to track phase transitions . Sol-gel methods with erbium nitrate and vanadium oxytrichloride precursors can enhance homogeneity, followed by controlled annealing to stabilize the tetraoxide structure .

Q. How does erbium incorporation influence the optical and electronic properties of vanadium tetraoxide?

  • Methodological Answer : Erbium’s 4f electrons introduce sharp absorption bands in the visible and near-infrared regions, detectable via UV-Vis-NIR spectroscopy. X-ray photoelectron spectroscopy (XPS) can quantify Er³⁺/V⁴⁺ oxidation states, while density functional theory (DFT) simulations model bandgap modulation. Erbium doping reduces vanadium’s hardness (Vickers hardness testing) and alters charge-carrier mobility, as shown in Hall effect measurements .

Q. What characterization techniques are critical for verifying the phase purity of this compound?

  • Methodological Answer : X-ray diffraction (XRD) with Rietveld refinement identifies crystallographic phases (e.g., monoclinic vs. tetragonal). High-resolution transmission electron microscopy (HR-TEM) with energy-dispersive X-ray spectroscopy (EDS) confirms elemental distribution. Raman spectroscopy detects vibrational modes unique to Er-O-V bonding, distinguishing it from binary oxides .

Advanced Research Questions

Q. What mechanisms explain the genotoxic effects of this compound in biological systems?

  • Methodological Answer : In vitro assays (comet assay, micronucleus test) on human lymphocytes reveal DNA strand breaks via reactive oxygen species (ROS) generation. Comparative studies with V₂O₄ (vanadium tetraoxide) show Er³⁺ may exacerbate or mitigate oxidative stress, depending on concentration. Electron paramagnetic resonance (EPR) tracks ROS species (e.g., hydroxyl radicals), while flow cytometry quantifies apoptosis/necrosis ratios .

Q. How does erbium doping enhance or inhibit the photocatalytic activity of vanadium tetraoxide for pollutant degradation?

  • Methodological Answer : Controlled doping (1–5 wt% Er) improves visible-light absorption (UV-Vis diffuse reflectance) and reduces electron-hole recombination (electrochemical impedance spectroscopy, EIS). Comparative degradation studies using methylene blue or tetracycline under simulated sunlight quantify efficiency gains. Surface defects introduced by Er³⁺ are analyzed via positron annihilation spectroscopy .

Q. What experimental strategies resolve contradictions in reported toxicity data for erbium-vanadium oxides?

  • Methodological Answer : Meta-analyses of in vivo and in vitro studies should standardize exposure routes (inhalation vs. ingestion) and particle sizes (BET surface area analysis). Dose-response curves with LOEC/NOEC thresholds clarify conflicting results. Synchrotron-based X-ray fluorescence (XRF) maps tissue-specific accumulation, linking spatial distribution to toxicity .

Q. Can this compound serve as a stable cathode material in solid-state batteries?

  • Methodological Answer : Cyclic voltammetry (CV) and galvanostatic cycling test Li⁺ intercalation in Er-V-O matrices. In operando XRD monitors structural stability during charge/discharge. Comparative studies with V₂O₅ highlight Er³⁺’s role in suppressing phase transitions and improving capacity retention (e.g., 150 mAh/g after 100 cycles at 0.5C) .

Key Research Gaps and Contradictions

  • Optimal Doping Levels : Conflicting reports on Er³⁺ concentrations that maximize photocatalytic activity vs. minimizing cytotoxicity .
  • Toxicity Pathways : Discrepancies in in vivo reproductive toxicity data (e.g., testicular vs. ovarian cell susceptibility) require species-specific models .

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